molecular formula C18H16N2O3S B2602076 Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate CAS No. 28831-35-8

Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate

Cat. No.: B2602076
CAS No.: 28831-35-8
M. Wt: 340.4
InChI Key: QVKXKIKQLLSBEU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate is a compound that has been synthesized by the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The quinazoline ring forms a dihedral angle of 86.83 (5) with the phenyl ring . The compound has been the subject of research due to its potential biological effects .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The exact details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline ring that forms a dihedral angle of 86.83 (5) with the phenyl ring . The terminal methyl group is disordered by a rotation of about 60 in a 0.531 (13): 0.469 (13) ratio .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate and its derivatives have been synthesized and characterized through various analytical techniques. For instance, one study detailed the synthesis of quinazolinone-based derivatives showing potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, highlighting their potential as anti-cancer agents. These compounds exhibited potent cytotoxic activity against human cancer cell lines, suggesting their significant therapeutic potential (Riadi et al., 2021). Another study focused on the spectroscopic analysis (FT-IR, FT-Raman) and molecular docking studies of a similar compound, analyzing its stability, molecular electrostatic potential, and nonlinear optical properties, suggesting potential inhibitory activity against specific targets (El-Azab et al., 2016).

Antibacterial and Antifungal Applications

The antimicrobial potential of this compound derivatives has been explored, with some compounds showing significant antibacterial and antifungal activities. Desai et al. (2007) synthesized new quinazolines that were screened for their antibacterial and antifungal activities against a variety of pathogens, indicating the compound's potential in developing new antimicrobial agents (Desai et al., 2007).

Anti-Cancer Activity

The derivative's efficacy in inhibiting cancer cell proliferation has been a subject of interest. For example, the cytotoxic activity against cancer cell lines such as HeLa, A549, and MDA-MB-231 has been assessed, with some compounds displaying potent inhibitory effects compared to standard drugs, suggesting their potential in cancer therapy (Riadi et al., 2021).

Molecular Docking Studies

Molecular docking studies have provided insights into the compound's mechanism of action and potential therapeutic targets. For example, docking studies indicated that certain derivatives could exhibit inhibitory activity against pyrrole inhibitor, providing a basis for further exploration of these compounds in drug development (El-Azab et al., 2016).

Properties

IUPAC Name

ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-23-16(21)12-24-18-19-15-11-7-6-10-14(15)17(22)20(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKXKIKQLLSBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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